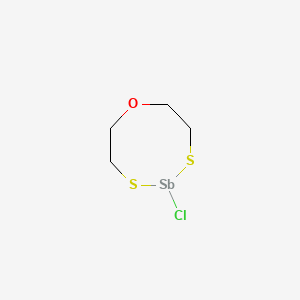
5-Chloro-1,4,6,5-oxadithiastibocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,4,6,5-oxadithiastibocane: is a chemical compound with the molecular formula C_6H_5ClOS_2Sb It is a member of the oxadithiastibocane family, characterized by the presence of chlorine, oxygen, sulfur, and antimony atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,4,6,5-oxadithiastibocane typically involves the reaction of antimony trichloride with a suitable dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-1,4,6,5-oxadithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,4,6,5-oxadithiastibocane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,4,6,5-oxadithiastibocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,4,6,5-Oxadithiastibocane: A related compound without the chlorine atom.
5-Bromo-1,4,6,5-oxadithiastibocane: A similar compound with a bromine atom instead of chlorine.
5-Iodo-1,4,6,5-oxadithiastibocane: A similar compound with an iodine atom instead of chlorine.
Uniqueness: 5-Chloro-1,4,6,5-oxadithiastibocane is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of antimony adds to its uniqueness, as antimony-containing compounds often exhibit distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
53006-64-7 |
|---|---|
Molekularformel |
C4H8ClOS2Sb |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
5-chloro-1,4,6,5-oxadithiastibocane |
InChI |
InChI=1S/C4H10OS2.ClH.Sb/c6-3-1-5-2-4-7;;/h6-7H,1-4H2;1H;/q;;+3/p-3 |
InChI-Schlüssel |
LGBADNQTSBLCHQ-UHFFFAOYSA-K |
Kanonische SMILES |
C1CS[Sb](SCCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


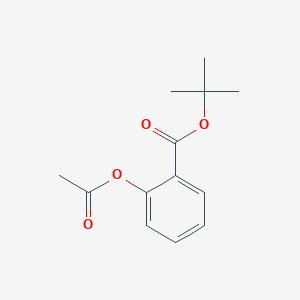
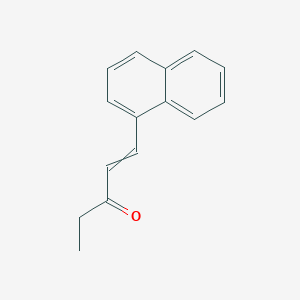
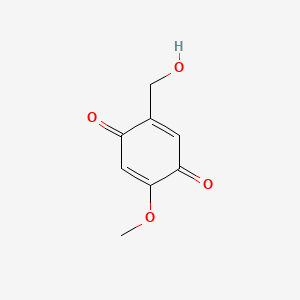
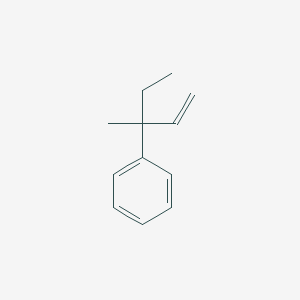
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
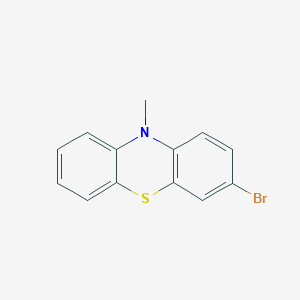
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

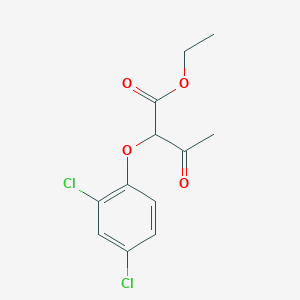
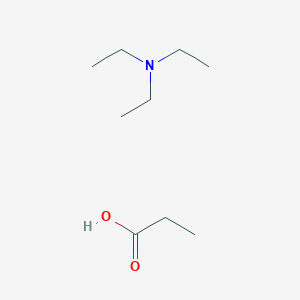
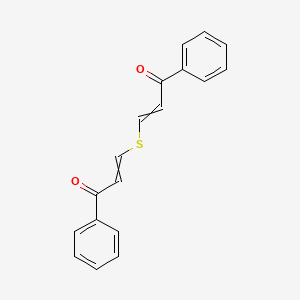
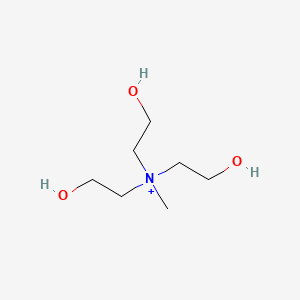
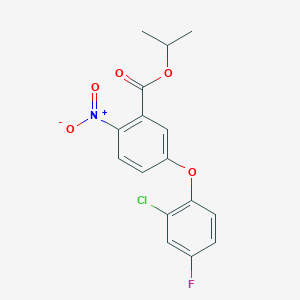
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
